Clanobutin-d4
説明
Clanobutin-d4 is a deuterium-labeled analog of Clanobutin, a compound used in pharmaceutical research and development. Deuterium labeling involves replacing hydrogen atoms with deuterium (²H), a stable isotope, to enhance analytical precision in mass spectrometry (MS) and liquid chromatography (LC) studies. Clanobutin-d4 serves as an internal standard for quantifying Clanobutin in biological matrices, ensuring accuracy in pharmacokinetic (PK) and metabolic studies .
特性
分子式 |
C₁₈H₁₄D₄ClNO₄ |
|---|---|
分子量 |
351.82 |
同義語 |
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]-butanoic Acid-d4; _x000B_4-[p-Chloro-N-(p-methoxyphenyl)benzamido]- butyric Acid-d4; Bykahepar-d4; Clanobutine-d4; N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric acid-d4 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Deuterium-Labeled Compounds
Structural and Physicochemical Properties
Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties due to isotopic substitution. For example:
- Molecular Weight: Deuterium increases molecular weight by ~2–8 Da per substitution, which is critical for MS detection. Clanobutin-d4 likely follows this trend, though exact values are unspecified.
- Lipophilicity: Log P values (octanol-water partition coefficients) influence bioavailability and tissue penetration. For similar compounds like Acedoben-D4 (log P ~2.15), deuterium substitution minimally alters lipophilicity compared to non-deuterated forms .
- Solubility: Deuterium can slightly reduce aqueous solubility. For instance, a compound with CAS 1046861-20-4 has a solubility of 0.24 mg/mL, which may reflect trends in Clanobutin-d4 .
Table 1: Key Properties of Clanobutin-d4 and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Clanobutin-d4 | Not disclosed | Not disclosed | Not disclosed | ~2.0–2.5* | ~0.2–0.3* |
| Acedoben-D4 | C₉H₅D₄NO₃ | 213.24 | N/A | 2.15 | Not disclosed |
| Cabozantinib D4 | Not disclosed | Not disclosed | N/A | Not disclosed | Not disclosed |
| 4-Chlorohippuric Acid-d4 | C₉H₄D₄ClNO₃ | 327.23 | N/A | 0.78–1.64† | Not disclosed |
| Candesartan-D4 | C₂₄H₂₀N₆O₃ | 444.43 | 1346604-70-3 | 2.07‡ | Not disclosed |
Inferred from analogous deuterated compounds .
†Range based on multiple log *P predictors for CAS 1046861-20-4 .
‡Derived from similar boronic acid derivatives .
Pharmacokinetic and Metabolic Behavior
Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation, extending half-life (t₁/₂) in some cases. For example:
- Acedoben-D4 shows reduced CYP450-mediated metabolism compared to non-deuterated Acedoben, improving detection limits in PK studies .
- Clanobutin-d4 is expected to exhibit similar KIE-driven stability, though clinical data are absent in the evidence .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
